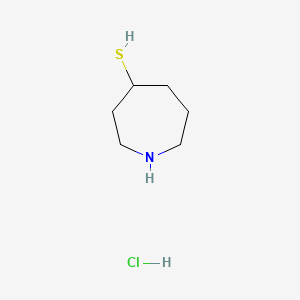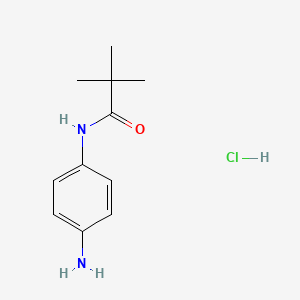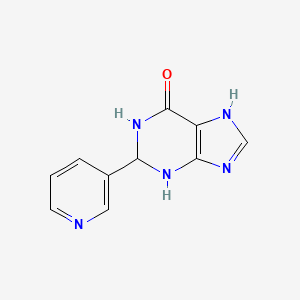
4-Amino-2-methylpentanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-methylpentanoic acid hydrochloride is a chemical compound with the molecular formula C6H13NO2·HCl. It is a derivative of 4-Amino-2-methylpentanoic acid, commonly known as leucine, which is an essential amino acid. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylpentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-Amino-2-methylpentanoic acid.
Hydrochloride Formation: The acid is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4-Amino-2-methylpentanoic acid hydrochloride follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-Amino-2-methylpentanoic acid are synthesized using optimized reaction conditions.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity 4-Amino-2-methylpentanoic acid hydrochloride.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-methylpentanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
4-Amino-2-methylpentanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolism.
Medicine: Investigated for its potential therapeutic effects in muscle growth and repair.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mecanismo De Acción
The mechanism of action of 4-Amino-2-methylpentanoic acid hydrochloride involves its role as an amino acid in protein synthesis. It acts as a substrate for the synthesis of proteins, which are essential for various cellular functions. The compound interacts with ribosomes and transfer RNA to facilitate the incorporation of amino acids into growing polypeptide chains.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpentanoic acid:
4-Amino-4-methylpentanoic acid: A structural isomer with different chemical properties.
Uniqueness
4-Amino-2-methylpentanoic acid hydrochloride is unique due to its enhanced solubility in water, which makes it more suitable for various applications compared to its parent compound, leucine. This property allows for easier handling and incorporation into aqueous solutions used in research and industrial processes.
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
4-amino-2-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(6(8)9)3-5(2)7;/h4-5H,3,7H2,1-2H3,(H,8,9);1H |
Clave InChI |
XYLNWCZPYMUNKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


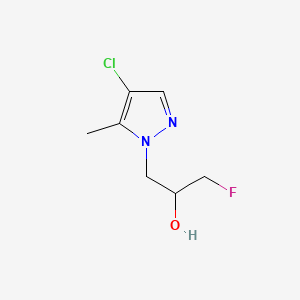
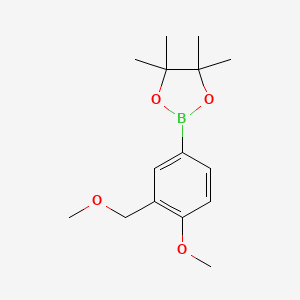




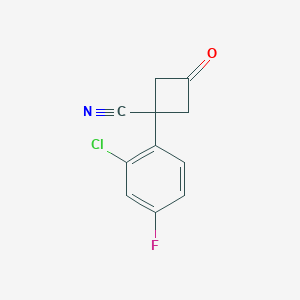
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)

![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
